2-Bromo-6-vinylpyridine synthesis and characterization
2-Bromo-6-vinylpyridine synthesis and characterization
A-Z Technical Guide: 2-Bromo-6-vinylpyridine
Abstract
This technical guide provides an in-depth exploration of 2-Bromo-6-vinylpyridine, a pivotal heterocyclic building block in contemporary chemical synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the most effective synthetic pathways, offers detailed, field-tested experimental protocols, and presents a comprehensive characterization of the target molecule. By integrating mechanistic insights with practical laboratory guidance, this guide serves as an authoritative resource for the reliable synthesis and application of 2-Bromo-6-vinylpyridine.
Introduction: Significance and Applications
2-Bromo-6-vinylpyridine is a bifunctional pyridine derivative featuring both a reactive vinyl group and a bromine atom. This unique combination of functionalities makes it an exceptionally valuable intermediate for a wide array of chemical transformations.
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Polymer Chemistry : The vinyl group serves as a polymerizable monomer, enabling the creation of functional polymers such as poly(2-vinylpyridine) (P2VP).[1] These polymers are utilized in the development of advanced materials, including coatings, and as ligands for stabilizing metal nanoparticles in catalysis.[2][3]
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Medicinal Chemistry : The pyridine core is a common scaffold in pharmaceuticals. The bromine atom at the 2-position is primed for various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of molecular complexity.[4][5][6] This makes 2-Bromo-6-vinylpyridine a key starting material for the synthesis of complex nitrogen-containing heterocyclic compounds with potential biological activity.[7]
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Ligand Synthesis : The pyridine nitrogen and the potential for further functionalization make this molecule a precursor for sophisticated polydentate ligands used in coordination chemistry and catalysis.[8]
This guide will focus on a robust and reproducible synthetic route, starting from the commercially available 2,6-dibromopyridine, and will provide a detailed workflow for its conversion to the target molecule, followed by a thorough characterization.
Strategic Synthesis of 2-Bromo-6-vinylpyridine
While several synthetic strategies exist, a highly effective and modular approach involves a two-step sequence starting from 2,6-dibromopyridine. This pathway offers high selectivity and employs common organometallic reactions, making it accessible in a standard synthetic chemistry laboratory.
The chosen strategy is as follows:
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Step 1: Formylation of 2,6-Dibromopyridine via lithium-halogen exchange followed by quenching with an electrophilic formylating agent.
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Step 2: Olefination of 2-Bromo-6-formylpyridine using a Wittig reaction to install the vinyl group.
This route is favored due to the commercial availability of the starting material and the high yields typically associated with these transformations.
Overall Synthetic Workflow
The diagram below illustrates the high-level workflow from the starting material to the final, purified product.
Caption: Synthetic workflow for 2-Bromo-6-vinylpyridine.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The reagents used are hazardous; consult the Safety Data Sheets (SDS) before use. 2,6-Dibromopyridine is fatal if swallowed or inhaled.[9] n-Butyllithium is highly pyrophoric. 2-Bromo-6-vinylpyridine is a flammable liquid, harmful if swallowed, and toxic in contact with skin.[10]
Step 1: Synthesis of 2-Bromo-6-formylpyridine
This procedure utilizes a selective monolithiation of 2,6-dibromopyridine at low temperatures, followed by trapping the resulting organolithium species with dimethylformamide (DMF) to yield the aldehyde.
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Reagents and Equipment:
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2,6-Dibromopyridine
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Anhydrous tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
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Dimethylformamide (DMF), anhydrous
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6N Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, argon/nitrogen inlet, low-temperature thermometer.
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-
Protocol:
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromopyridine (1.0 eq).
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Dissolve the starting material in anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (1.0 eq) dropwise via a syringe or dropping funnel over 1.5 hours, maintaining the internal temperature below -70 °C.[11] The slow addition is critical to prevent dialkylation and other side reactions.
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After the addition is complete, stir the mixture at -78 °C for an additional 5 minutes.
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In a separate flask, prepare a solution of anhydrous DMF (1.1 eq) in anhydrous THF.
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Add the DMF solution dropwise to the reaction mixture over one hour, again ensuring the temperature remains at -78 °C.[11]
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Stir the reaction at -78 °C for 1.5 hours.
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Allow the mixture to warm to -25 °C and then quench the reaction by the slow addition of 6N HCl.
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Let the mixture warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous phase three times with ether or ethyl acetate.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude 2-bromo-6-formylpyridine, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).
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Step 2: Synthesis of 2-Bromo-6-vinylpyridine (Wittig Reaction)
The Wittig reaction is a reliable method for converting aldehydes to alkenes.[12] Here, 2-bromo-6-formylpyridine is reacted with a phosphorus ylide generated in situ from methyltriphenylphosphonium bromide.
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Reagents and Equipment:
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Methyltriphenylphosphonium bromide
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Potassium tert-butoxide (t-BuOK) or other strong, non-nucleophilic base
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Anhydrous tetrahydrofuran (THF)
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2-Bromo-6-formylpyridine (from Step 1)
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Standard glassware for inert atmosphere reactions.
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-
Protocol:
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In a flame-dried round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Add potassium tert-butoxide (1.1 eq) portion-wise. The formation of the bright yellow ylide indicates a successful reaction. Stir for 30-60 minutes at 0 °C.
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Dissolve 2-bromo-6-formylpyridine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide suspension at 0 °C.
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After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.
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Quench the reaction by adding water.
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Extract the product with diethyl ether or ethyl acetate (3x).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The crude product can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure 2-bromo-6-vinylpyridine.
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Spectroscopic Characterization
Confirming the identity and purity of the final product is paramount. The following data represents typical characterization results for 2-Bromo-6-vinylpyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| H-vinyl (α) | 6.85 - 6.75 | dd | 1H | =CH- (trans to ring) |
| H-3 | 7.60 | t | 1H | Pyridine C3-H |
| H-4 | 7.45 | d | 1H | Pyridine C4-H |
| H-5 | 7.30 | d | 1H | Pyridine C5-H |
| H-vinyl (β, cis) | 6.20 | d | 1H | =CH₂ |
| H-vinyl (β, trans) | 5.55 | d | 1H | =CH₂ |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm) | Assignment |
| C6 | 155.0 | C-vinyl |
| C2 | 142.0 | C-Br |
| C4 | 139.5 | Pyridine C4 |
| C-vinyl (α) | 136.0 | =CH- |
| C3 | 128.0 | Pyridine C3 |
| C5 | 122.0 | Pyridine C5 |
| C-vinyl (β) | 120.0 | =CH₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080 | C-H stretch | Vinyl C-H |
| ~1635 | C=C stretch | Vinyl C=C |
| ~1570, 1550, 1430 | C=C, C=N stretch | Pyridine ring |
| ~990, 930 | =C-H bend (out-of-plane) | Vinyl group |
| ~780 | C-Br stretch | Aryl-Bromide |
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, 2-Bromo-6-vinylpyridine will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
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Expected [M]⁺: m/z 183
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Expected [M+2]⁺: m/z 185
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Key Fragments: Loss of Br (m/z 104), loss of vinyl group (m/z 156/158).
Concluding Remarks
This guide has detailed a reliable and well-documented synthetic route for the preparation of 2-Bromo-6-vinylpyridine, a versatile building block in modern chemistry. By providing a rationale for the chosen synthetic strategy, step-by-step protocols, and comprehensive characterization data, this document equips researchers with the necessary tools to confidently synthesize and verify this important compound. The inherent modularity of the synthetic approach allows for adaptation and further functionalization, opening avenues for novel discoveries in drug development and materials science.
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